molecular formula C10H9BrO2 B13966141 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde

Cat. No.: B13966141
M. Wt: 241.08 g/mol
InChI Key: PIIZHYRVLCKGLD-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde typically involves the bromination of 3-cyclopropyl-2-hydroxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-3-cyclopropyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-8-3-7(5-12)10(13)9(4-8)6-1-2-6/h3-6,13H,1-2H2

InChI Key

PIIZHYRVLCKGLD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2O)C=O)Br

Origin of Product

United States

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